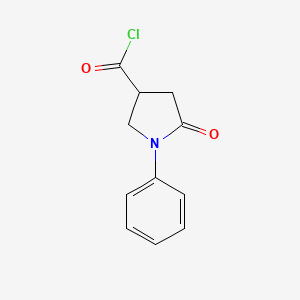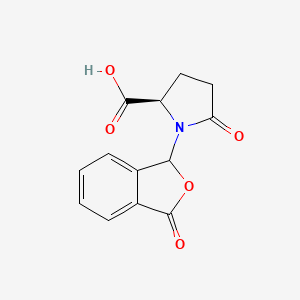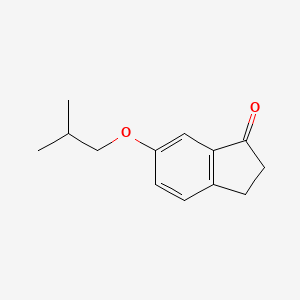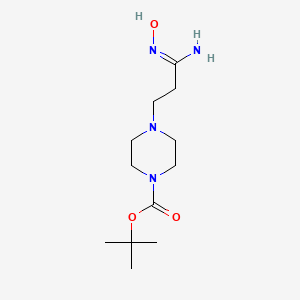![molecular formula C16H19ClN2O2 B1386843 1-[(5-クロロ-1-メチル-1H-インドール-3-イル)メチル]ピペリジン-4-カルボン酸 CAS No. 1170230-31-5](/img/structure/B1386843.png)
1-[(5-クロロ-1-メチル-1H-インドール-3-イル)メチル]ピペリジン-4-カルボン酸
説明
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H19ClN2O2 and its molecular weight is 306.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学:抗ウイルスおよび抗菌作用
1-[(5-クロロ-1-メチル-1H-インドール-3-イル)メチル]ピペリジン-4-カルボン酸などのインドール誘導体は、抗ウイルスおよび抗菌特性により、薬理学的研究で有望であることが示されています . これらの化合物は、インフルエンザAやコクサッキーB4ウイルスなどの幅広いウイルスに対する阻害活性が研究されており、一部の誘導体は有意な選択性と効力を示しています .
医学:癌治療
医学研究では、インドール誘導体が癌治療における可能性について調査されています。 これらの化合物は、細胞アポトーシスを誘導し、G2/M期で細胞周期を停止させ、チューブリン重合を阻害することが判明しており、これは新しい癌治療法を開発するための有望な方法です .
農業:植物の成長と保護
インドールの誘導体であるインドール-3-酢酸は、植物の成長調節に関与するよく知られた植物ホルモンです . 1-[(5-クロロ-1-メチルインドール-3-イル)メチル]ピペリジン-4-カルボン酸などの類似化合物に関する研究は、植物の成長を促進したり、作物を害虫や病気から保護したりする新しい農薬の開発につながる可能性があります。
工業化学:複雑な分子の合成
インドール部分は、天然物や医薬品を含む複雑な分子の合成における重要な成分です . 問題の化合物は、さまざまな産業的に関連する分子の合成におけるビルディングブロックとして機能する可能性があり、合成プロセスの効率と成果を改善する可能性があります。
生化学:酵素阻害
生化学では、インドール誘導体は酵素の活性と阻害を研究するために使用されます。 これらの化合物は、生化学的アッセイで反応物または阻害剤として機能し、酵素のメカニズムと薬物開発のための潜在的な治療標的についての洞察を提供します .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives pharmacologically active .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways would depend on the specific biological activity of the indole derivative.
Result of Action
Given the biological activities associated with indole derivatives, it can be inferred that the compound may have a range of potential effects at the molecular and cellular level .
生化学分析
Biochemical Properties
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions with these biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid influences various cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, certain indole derivatives have been shown to induce apoptosis in cancer cells by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization . This compound may exhibit similar effects, leading to altered cell function and potentially therapeutic outcomes.
Molecular Mechanism
The molecular mechanism of 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific biomolecules. It may bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For instance, indole derivatives have been shown to inhibit polymerization of tubulin, which is crucial for cell division . This compound may exert its effects through similar mechanisms, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives are known to exhibit time-dependent effects, with some compounds showing increased potency or decreased activity over time . This compound may also exhibit similar temporal effects, which should be considered in experimental studies.
Dosage Effects in Animal Models
The effects of 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Studies on this compound should include a range of dosages to assess its safety and efficacy.
Metabolic Pathways
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is involved in various metabolic pathways. It may interact with enzymes or cofactors that influence metabolic flux or metabolite levels. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid within cells and tissues are important for its biological activity. This compound may interact with transporters or binding proteins that influence its localization and accumulation. Indole derivatives have been shown to be transported by specific transporters, which can affect their distribution and efficacy . Studying the transport and distribution of this compound can provide insights into its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been shown to localize to specific subcellular compartments, which can affect their biological activity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-[(5-chloro-1-methylindol-3-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-18-9-12(14-8-13(17)2-3-15(14)18)10-19-6-4-11(5-7-19)16(20)21/h2-3,8-9,11H,4-7,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGMXLKSUSHAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Cl)CN3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)
![2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386777.png)
![(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid](/img/structure/B1386778.png)

